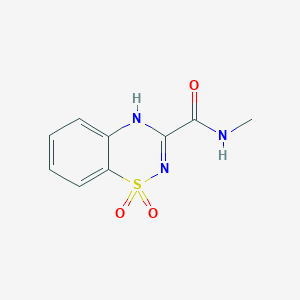![molecular formula C23H25NO3 B14629376 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester CAS No. 56131-68-1](/img/structure/B14629376.png)
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid backbone, substituted with a heptyloxyphenyl group and a cyanophenyl ester group. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester typically involves a multi-step process. One common method is the esterification reaction between 3-[4-(heptyloxy)phenyl]-2-propenoic acid and 4-cyanophenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors, modulating various biochemical pathways. The heptyloxyphenyl and cyanophenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, pentyl ester
- 2-Propenoic acid, 3-phenyl-, cyclohexyl ester
- 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester is unique due to the presence of the heptyloxyphenyl and cyanophenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
56131-68-1 |
|---|---|
Molekularformel |
C23H25NO3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(4-cyanophenyl) 3-(4-heptoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H25NO3/c1-2-3-4-5-6-17-26-21-12-7-19(8-13-21)11-16-23(25)27-22-14-9-20(18-24)10-15-22/h7-16H,2-6,17H2,1H3 |
InChI-Schlüssel |
GDGPEIRFCAZFGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


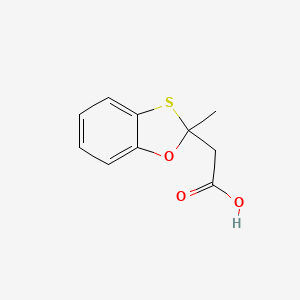
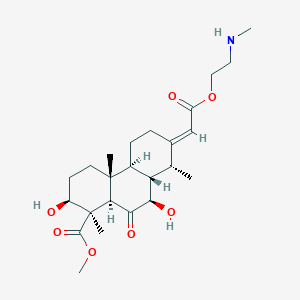
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
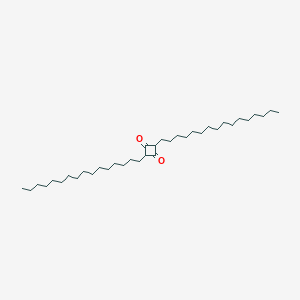

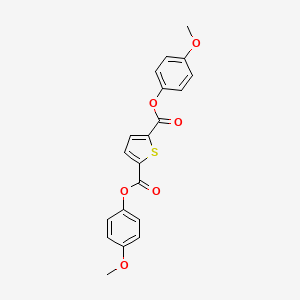
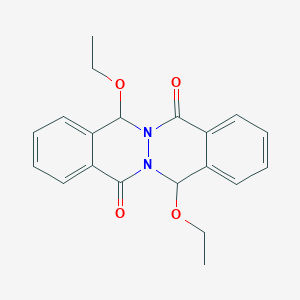
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
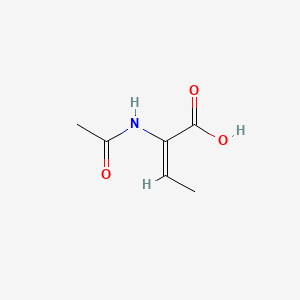

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
